molecular formula C12H17ClN2O2 B050527 (4-Phenylpiperazin-1-yl)acetic acid hydrochloride CAS No. 119378-70-0

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Cat. No. B050527
M. Wt: 256.73 g/mol
InChI Key: QCIYPWMAGHVMQC-UHFFFAOYSA-N
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Description

“(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 . It is a member of piperazines .


Synthesis Analysis

The synthesis of similar piperazine derivatives has been described in the literature . For instance, 1-phenyl-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .


Molecular Structure Analysis

The molecular weight of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is 256.73 g/mol . The exact molecular structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” can be found in databases like PubChem . It has a molecular weight of 256.73 g/mol .

Scientific Research Applications

Antituberculosis Activity

A significant area of application involves the synthesis of compounds with antituberculosis properties. Kayukova et al. (2010) developed a series of new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and tested them for antituberculosis activity. These compounds showed interesting antituberculosis properties against sensitive, resistant, and multi-drug resistant strains of M. tuberculosis, indicating their potential as tuberculostatics (Kayukova, Orazbaeva, Bismilda, & Chingisova, 2010).

Antioxidant and Anti-inflammatory Agent

Another application is in the development of compounds with DPPH radical scavenging, analgesic, and anti-inflammatory activities. Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which exhibited noticeable antioxidant, analgesic, and anti-inflammatory activities, suggesting its utility in managing conditions involving oxidative stress and inflammation (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).

Acetylcholinesterase Inhibitors

In the search for effective treatments for neurodegenerative diseases, (4-Phenylpiperazin-1-yl)acetic acid hydrochloride serves as a precursor in synthesizing selective acetylcholinesterase inhibitors. Saeedi et al. (2019) explored a novel series of arylisoxazole-phenylpiperazines, identifying compounds with potent inhibitory action against acetylcholinesterase. These findings could have implications for Alzheimer's disease treatment (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYPWMAGHVMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589408
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride

CAS RN

119378-70-0
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119378-70-0
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